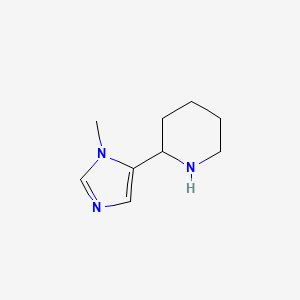

2-(1-methyl-1H-imidazol-5-yl)piperidine

Description

2-(1-Methyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 1-methylimidazol-5-yl group. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol), and it is identified by CAS number 1316220-23-1 . The compound’s structure combines the basicity of piperidine with the aromatic and hydrogen-bonding capabilities of the methylimidazole moiety, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-10-6-9(12)8-4-2-3-5-11-8/h6-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTPDEYYFOVJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce different piperidine derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that 2-(1-methyl-1H-imidazol-5-yl)piperidine exhibits promising antimicrobial and antifungal properties. The imidazole moiety is known for its role in various biological activities, including interactions with enzymes and receptors, which may lead to therapeutic effects against infections caused by bacteria and fungi .

Potential as a Pharmacological Agent

The compound's dual-ring structure enhances its potential as a ligand in medicinal chemistry. Studies have focused on its binding affinity to specific enzymes and receptors, which can inhibit enzyme activity or modulate receptor interactions. This mechanism is crucial for understanding its potential therapeutic applications.

Interaction Studies

This compound has been investigated for its interactions with biological targets. These studies typically involve assessing the compound's binding affinity to various proteins and enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have highlighted the compound's effectiveness in inhibiting specific biological pathways. For instance, it has been tested for its ability to inhibit certain cancer cell lines, showcasing its potential as an anticancer agent .

Structural Similarities and Comparisons

The uniqueness of this compound lies in its structural features compared to other compounds. Below is a comparative table highlighting similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both imidazole and piperidine rings | Dual-ring system provides distinct properties |

| 1-Methylimidazole | Only an imidazole ring | Lacks piperidine functionality |

| Piperidine | Only a piperidine ring | Does not include imidazole characteristics |

| Imidazole | Parent structure of imidazoles | No additional functional groups |

This table illustrates how the dual-ring structure of this compound imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-(1-Methyl-1H-imidazol-5-yl)piperidine

- Structural Difference : The imidazole group is attached to the piperidine at the 3-position instead of the 2-position.

- Impact : Positional isomerism alters steric and electronic interactions. For example, the 3-substituted isomer (CAS: EN300-123291) may exhibit different binding affinities in biological systems due to conformational changes .

- Molecular Weight : Identical (165.24 g/mol), but differences in logP or solubility may arise due to spatial arrangement.

Imidazole-Spacer Derivatives: 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine

- Structural Difference : A two-carbon ethyl chain separates the imidazole and piperidine rings.

- Impact : The spacer increases conformational flexibility and may enhance interactions with larger binding pockets. However, the additional methylene groups could reduce metabolic stability compared to the direct linkage in 2-(1-methyl-1H-imidazol-5-yl)piperidine .

- Molecular Weight : Higher (252.18 g/mol) due to the ethyl spacer and dihydrochloride salt .

Functionalized Derivatives: (2R,3R)-2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate

- Structural Difference : Contains a 6-oxo group, a propyl substituent, and a carboxylate ester.

- Impact : The 6-oxo group introduces polarity, while the ester may serve as a prodrug moiety. The stereochemistry (R,R configuration) could influence chiral recognition in enzyme binding .

CYP2D6 Inhibition: SCH 66712

- Compound : 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine.

- Comparison : SCH 66712 is a mechanism-based CYP2D6 inhibitor (KI = 0.55 µM, kinact = 0.32 min⁻¹). While it shares an imidazole-piperazine core, the phenyl and pyrimidine groups enhance its potency. In contrast, this compound lacks these groups, likely resulting in weaker CYP2D6 binding .

Nitroimidazole Derivatives: 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine

- Structural Difference : A nitro group at the 5-position of the imidazole and a propan-2-yl linker.

- However, this may also introduce toxicity risks absent in the methyl-substituted analog .

Solubility and Lipophilicity

- logP : Estimated at ~1.5 (similar to 3-substituted isomer). Derivatives with spacers (e.g., ethyl chain) show higher logP (~2.0) .

- Aqueous Solubility : Lower than carboxylate esters (e.g., 6-oxo derivatives) but higher than nitroimidazole analogs .

Data Table: Key Comparisons

Biological Activity

2-(1-methyl-1H-imidazol-5-yl)piperidine is a compound characterized by its unique dual-ring structure, which imparts significant chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring fused with an imidazole moiety. This configuration is essential for its interaction with biological targets. The presence of nitrogen atoms in both rings contributes to its ability to form hydrogen bonds, influencing its solubility and reactivity in biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of imidazole have been shown to inhibit key signaling pathways involved in cancer progression. A study highlighted the efficacy of prodrugs derived from imidazole in selectively targeting cancer cells under hypoxic conditions, suggesting that structural modifications can enhance tumor specificity and reduce side effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Mechanism of Action | IC50 (μM) | Reference |

|---|---|---|---|

| Prodrug A | Inhibition of c-MET phosphorylation | >25 | |

| Crizotinib | ALK and c-MET inhibition | ~0.5 |

Antimicrobial Activity

The imidazole ring is well-known for its antimicrobial properties. Compounds containing imidazole derivatives have been investigated for their ability to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV. This mechanism is crucial for disrupting bacterial replication .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Novobiocin | DNA gyrase | 0.25 μg/mL | |

| Coumermycin A1 | Topoisomerase IV | 0.5 μg/mL |

Neurological Effects

Recent studies have explored the potential anxiolytic and antidepressant effects of piperidine derivatives. For example, certain derivatives demonstrated selective agonistic activity at delta-opioid receptors, which are implicated in mood regulation . This suggests that this compound may have therapeutic potential in treating anxiety and depression.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including opioid receptors, leading to modulation of neurotransmitter release.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.

- Hypoxia Activation : The ability to activate under hypoxic conditions enhances selectivity towards tumor cells, minimizing damage to normal tissues.

Case Studies

Several case studies have examined the efficacy of imidazole-containing compounds in clinical settings:

- Case Study 1 : A clinical trial involving a prodrug based on imidazole showed promising results in patients with non-small cell lung cancer (NSCLC), demonstrating improved survival rates compared to traditional therapies .

- Case Study 2 : Research on a piperidine derivative indicated significant reductions in anxiety-like behaviors in animal models, suggesting potential applications in psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.